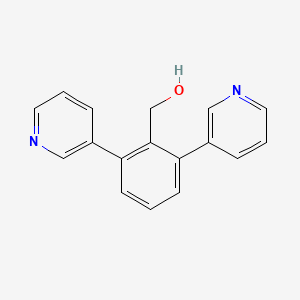
(2,6-Di(pyridin-3-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Di(pyridin-3-yl)phenyl)methanol is an organic compound characterized by a phenyl ring substituted with two pyridin-3-yl groups at the 2 and 6 positions, and a hydroxyl group attached to the central carbon of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di(pyridin-3-yl)phenyl)methanol typically involves the reaction of 2,6-dibromobenzyl alcohol with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the coupling reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Di(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.
Major Products Formed
Oxidation: Formation of (2,6-Di(pyridin-3-yl)phenyl)ketone.
Reduction: Formation of 2,6-di(pyridin-3-yl)phenylmethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(2,6-Di(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (2,6-Di(pyridin-3-yl)phenyl)methanol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridinyl groups. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Di(pyridin-2-yl)phenyl)methanol: Similar structure but with pyridin-2-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-4-yl)phenyl)methanol: Similar structure but with pyridin-4-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
(2,6-Di(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and material science .
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(2,6-dipyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C17H14N2O/c20-12-17-15(13-4-2-8-18-10-13)6-1-7-16(17)14-5-3-9-19-11-14/h1-11,20H,12H2 |
Clé InChI |
BTNYGQNYPWHLIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CN=CC=C2)CO)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



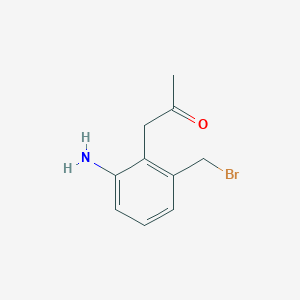
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
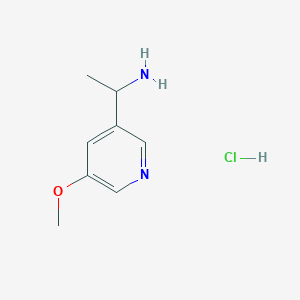
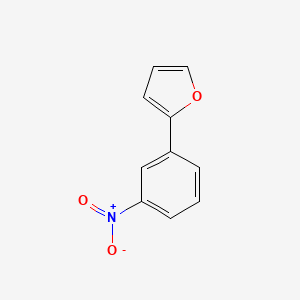
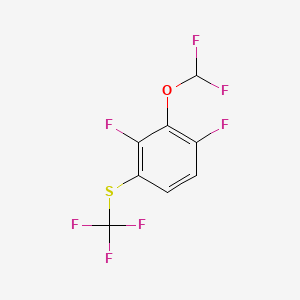
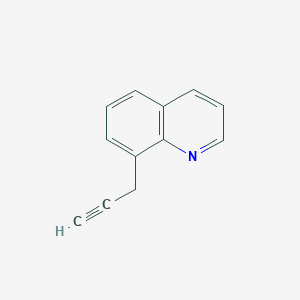
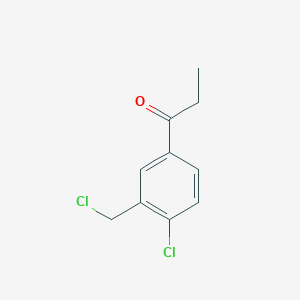
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)


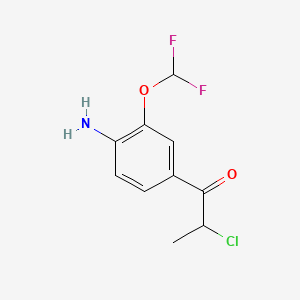
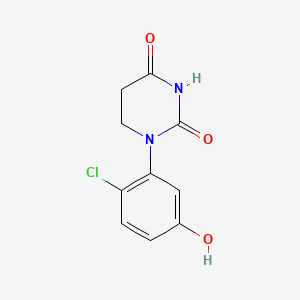
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
